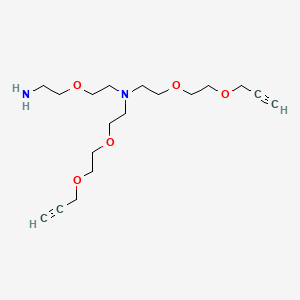

N-(Amino-peg1)-n-bis(peg2-propargyl)

説明

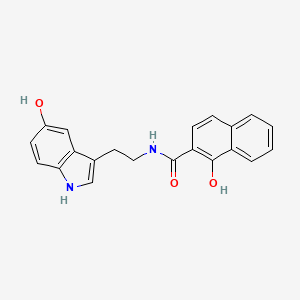

“N-(Amino-peg1)-n-bis(peg2-propargyl)” is a type of PEG (Polyethylene Glycol) derivative. PEG chains enhance hydrophilicity and stabilize the characteristics of the PEGylated part . It’s important to note that this product is for research purposes only .

Synthesis Analysis

The synthesis of “N-(Amino-peg1)-n-bis(peg2-propargyl)” involves the use of PEG linkers. These linkers are crucial in the application of PROTAC (Proteolysis Targeting Chimera), a technology that induces targeted protein degradation through the ubiquitin-proteasome system .科学的研究の応用

Peptide Synthesis Support : A PEG-based resin, related to N-(Amino-peg1)-n-bis(peg2-propargyl), facilitated the synthesis of large peptide segments, enabling the creation of functional and reversible peptide conjugates (Boll et al., 2014).

Solid-Phase Enzymatic Library Assays : Permeable resins with long PEG chains have been used in solid-phase enzyme library assays for the synthesis and screening of peptide libraries, contributing to the identification of peptide substrates for specific enzymes (Renil et al., 1998).

DNA Oligonucleotide Microarrays : Surfaces grafted with high-density PEG, similar to N-(Amino-peg1)-n-bis(peg2-propargyl), have been used as substrates in DNA oligonucleotide microarrays, improving hybridization yield and reducing nonspecific DNA adsorption (Schlapak et al., 2006).

Drug and Gene Delivery Systems : pH responsive polypeptides, including PEG-based copolymers, have been synthesized for potential use in systemic drug and gene delivery, demonstrating tunable interactions and responsive behaviors (Engler et al., 2011).

Synthesis of Biodegradable Ionic Liquids : PEG-bonded amino-acid-based ionic liquids have been created for catalyzing the synthesis of complex organic compounds, showing potential for DNA binding and anticancer applications (Kordnezhadian et al., 2020).

PEGylation of Proteins : PEGylation techniques using bis-alkylation and PEG reagents have been applied to proteins and enzymes, enhancing their therapeutic efficacy without compromising biological activity (Brocchini et al., 2008).

Biocompatible Micelles for Drug Delivery : α-Amino acid-based biodegradable poly(disulfide urethane)s, as well as PEG-AAPU(SS)-PEG triblock copolymer micelles, have been developed for triggered intracellular drug release, demonstrating effectiveness in cancer cell growth inhibition (Lu et al., 2015).

特性

IUPAC Name |

2-[2-[bis[2-(2-prop-2-ynoxyethoxy)ethyl]amino]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N2O5/c1-3-9-21-15-17-24-13-7-20(6-12-23-11-5-19)8-14-25-18-16-22-10-4-2/h1-2H,5-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAWUUXMBMFKPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCN(CCOCCN)CCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Amino-PEG1)-N-bis(PEG2-propargyl) HCl salt | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(E)-(2-Amino-4-Hydroxy-5-Methylphenyl)diazenyl]-N-(Pyridin-2-Yl)benzenesulfonamide](/img/structure/B609345.png)

![2-Butyl-6-methylsulfonylbenzo[de]isoquinoline-1,3-dione](/img/structure/B609347.png)

![N-[(4-hydroxy-3-methoxyphenyl)methyl]-4-thiophen-2-ylbutanamide](/img/structure/B609353.png)